Computational Physicochemical Property Comparison: Lipophilicity (XLogP3) Differentiates N1-Acetic Acid Derivative from Core Pyrazole Scaffolds
The target compound's XLogP3 value of 2.2 [1] demonstrates a moderate lipophilicity that is distinct from both the core pyrazole scaffold and the clinically relevant analog Lonazolac. This difference in lipophilicity directly impacts the compound's ability to cross biological membranes and its suitability as a fragment for lead optimization, offering a unique balance between aqueous solubility and membrane permeability not found in the comparator structures [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1H-pyrazole (CAS 59843-58-2): XLogP3 = 2.8; Lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, CAS 53808-88-1): XLogP3 = 4.0 |
| Quantified Difference | Target compound is 0.6 log units less lipophilic than the core pyrazole and 1.8 log units less lipophilic than Lonazolac. |
| Conditions | Values calculated using XLogP3 algorithm as reported in PubChem [1][2][3]. |
Why This Matters
A lower LogP value indicates improved aqueous solubility and a potentially better pharmacokinetic profile for oral bioavailability, making this compound a more favorable starting point for drug development compared to its more lipophilic analogs.
- [1] PubChem. 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid. Compound Summary for CID 2735801. Accessed April 2026. View Source
- [2] PubChem. 3-(4-Chlorophenyl)-1H-pyrazole. Compound Summary for CID 345083. Accessed April 2026. View Source
- [3] PubChem. Lonazolac. Compound Summary for CID 3954. Accessed April 2026. View Source
